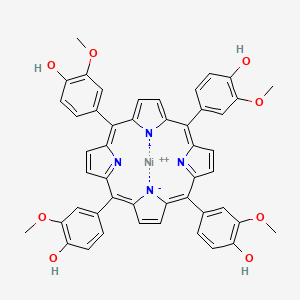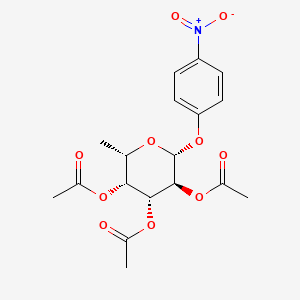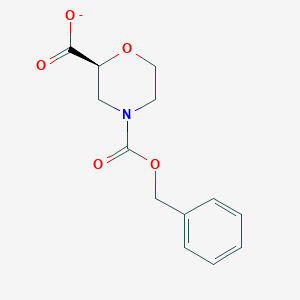![molecular formula C38H56F4N10O8S3 B12340401 2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate](/img/structure/B12340401.png)
2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate is a complex organic compound with a unique structure that includes azido, tetrafluorobenzoyl, aminocaproyl, biotin, and methanethiosulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the azido group:
Coupling reactions: The aminocaproyl and biotin groups are coupled to the lysinylamido backbone through peptide bond formation.
Methanethiosulfonate addition: The final step involves the addition of the methanethiosulfonate group to the ethyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate can undergo various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine.
Oxidation reactions: The methanethiosulfonate group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols.
Reduction reactions: Commonly use reducing agents like triphenylphosphine or hydrogen gas.
Oxidation reactions: Often involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Substitution reactions: Yield substituted derivatives with new functional groups.
Reduction reactions: Produce amine derivatives.
Oxidation reactions: Result in sulfonic acid derivatives.
Scientific Research Applications
2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate has several applications in scientific research:
Biochemistry: Used as a labeling reagent for proteins and peptides due to its biotin moiety, which allows for easy detection and purification.
Molecular Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicinal Chemistry: Investigated for its potential as a drug delivery agent and in the development of targeted therapies.
Industry: Utilized in the synthesis of complex organic molecules and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate involves its interaction with specific molecular targets. The biotin moiety binds to avidin or streptavidin with high affinity, facilitating the detection and purification of biotinylated molecules. The azido group can undergo click chemistry reactions, allowing for the conjugation of the compound to various biomolecules.
Comparison with Similar Compounds
Similar Compounds
Biotinylated compounds: Similar to other biotinylated compounds used for labeling and detection.
Azido compounds: Shares properties with other azido-containing compounds used in click chemistry.
Methanethiosulfonate derivatives: Comparable to other methanethiosulfonate derivatives used in protein modification.
Uniqueness
2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate is unique due to its combination of functional groups, which allows for versatile applications in various scientific fields. Its ability to participate in multiple types of chemical reactions and its high affinity for biotin-binding proteins make it a valuable tool in research and industry.
Properties
Molecular Formula |
C38H56F4N10O8S3 |
|---|---|
Molecular Weight |
953.1 g/mol |
IUPAC Name |
4-azido-2,3,5,6-tetrafluoro-N-[6-[[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]amino]-6-oxohexyl]benzamide |
InChI |
InChI=1S/C38H56F4N10O8S3/c1-63(59,60)62-21-20-47-36(56)23(48-28(55)16-5-3-10-19-46-37(57)29-30(39)32(41)35(51-52-43)33(42)31(29)40)12-8-11-18-45-26(53)14-4-2-9-17-44-27(54)15-7-6-13-25-34-24(22-61-25)49-38(58)50-34/h23-25,34H,2-22H2,1H3,(H,44,54)(H,45,53)(H,46,57)(H,47,56)(H,48,55)(H2,49,50,58) |
InChI Key |
RCZMWBSDKDJPHL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)CCCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12340332.png)

![(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340353.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12340361.png)
![2,5-Methano-2H-indeno[1,2-b]oxirene (9CI)](/img/structure/B12340362.png)
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12340369.png)





![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
![3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340402.png)
